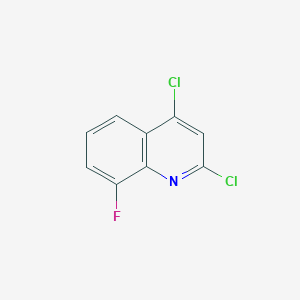

2,4-Dichloro-8-fluoroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWIUBLBLKBKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2,4 Dichloro 8 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline (B57606) Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

In 2,4-dihaloquinoline systems, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. mdpi.comresearchgate.netnih.govrsc.org This preferential reactivity is attributed to the greater ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer complex formed during nucleophilic attack at the C-4 position. The intermediate for C-4 attack allows for delocalization of the negative charge directly onto the electronegative nitrogen atom, which is a more favorable resonance structure compared to the intermediate formed from attack at the C-2 position.

Studies on analogous 2,4-dichloroquinazolines have consistently shown exclusive regioselectivity for substitution at the C-4 position under various reaction conditions with a range of nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov This pronounced selectivity allows for the sequential functionalization of these dihalo systems, where the C-4 position can be selectively modified while leaving the C-2 position available for subsequent reactions.

The presence of the dichloro and fluoro substituents on the 2,4-dichloro-8-fluoroquinoline ring system has a pronounced effect on its reactivity in SNAr reactions. The chlorine atoms at C-2 and C-4 serve as excellent leaving groups and, along with the ring nitrogen, activate these positions for nucleophilic attack.

Cross-Coupling Reactions Involving Dihaloquinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and dihaloquinolines are excellent substrates for such transformations. The differential reactivity of the C-2 and C-4 positions can often be exploited to achieve selective mono- or di-functionalization.

Given the higher reactivity of the C-4 chloro substituent in SNAr reactions, it is anticipated that selective mono-arylation or -vinylation at this position would be achievable under carefully controlled Suzuki-Miyaura conditions. By using a stoichiometric amount of the organoboron reagent and a suitable palladium catalyst/ligand system, the more reactive C-4 position is expected to couple preferentially. Subsequent coupling at the C-2 position would likely require more forcing reaction conditions.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound This table is predictive and based on the known reactivity of similar dihaloheterocycles.

| Coupling Partner | Position of Primary Reaction | Expected Product |

|---|---|---|

| Arylboronic acid (1 equiv.) | C-4 | 2-Chloro-4-aryl-8-fluoroquinoline |

| Vinylboronic acid (1 equiv.) | C-4 | 2-Chloro-4-vinyl-8-fluoroquinoline |

| Arylboronic acid (>2 equiv.) | C-4 and C-2 | 2,4-Diaryl-8-fluoroquinoline |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are also applicable to dihaloquinolines. These include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgwikipedia.orgnih.govyoutube.comorganic-chemistry.orgmdpi.commdpi.comsoton.ac.uk

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.orgsoton.ac.uk For this compound, selective alkynylation at the C-4 position would be the expected outcome under mild conditions.

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. wikipedia.orgnih.govyoutube.commdpi.comorganic-chemistry.org Similar to other cross-coupling reactions, the C-4 position of this compound is the likely site for the initial reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Palladium-catalyzed amination of various dichloroquinolines has been studied, and the regioselectivity is dependent on the specific isomer and the steric bulk of the amine. In many cases, substitution occurs preferentially at the more electrophilic C-4 or C-2 position.

Table 2: Examples of Palladium-Catalyzed Amination of Dichloroquinolines Data from studies on various dichloroquinoline isomers.

| Dichloroquinoline Isomer | Amine | Product(s) | Reference |

|---|---|---|---|

| 2,6-Dichloroquinoline | Adamantane-containing amines | Low selectivity, mixture of products | rsc.org |

| 2,8-Dichloroquinoline | Adamantane-containing amines | Mono-amination at C-2 | rsc.org |

| 4,7-Dichloroquinoline | Adamantane-containing amines | High yield of mono-amination at C-4 | rsc.org |

| 4,8-Dichloroquinoline | Adamantane-containing amines | High yield of mono-amination at C-4 | rsc.org |

Radical Reaction Mechanisms in Quinoline Functionalization

While ionic reactions like SNAr and palladium-catalyzed cross-couplings are prevalent for haloquinolines, radical reactions offer alternative pathways for functionalization. Radical reactions typically proceed through three main stages: initiation, propagation, and termination.

In the context of quinoline chemistry, radical reactions often involve the functionalization of C-H bonds. nih.gov However, the halogen atoms in this compound can also influence radical processes. Radical C-H functionalization of pyridines, quinolines, and isoquinolines has been shown to allow for meta-selective reactions through a redox-neutral dearomatization-rearomatization process. nih.gov This provides a complementary approach to traditional electrophilic and nucleophilic substitution reactions.

While specific studies on the radical reactions of this compound are limited in the provided search results, it can be anticipated that the presence of the halogen atoms and the nitrogen heteroatom would direct the regioselectivity of such transformations. The electron-withdrawing nature of the substituents would make the quinoline ring susceptible to attack by nucleophilic radicals. Furthermore, radical reactions can sometimes offer reactivity patterns that are different from and complementary to ionic pathways, potentially allowing for functionalization at positions that are not easily accessible by other means.

Investigation of Single Electron Transfer (SET) Processes

While specific studies detailing Single Electron Transfer (SET) processes for this compound are not extensively documented in the reviewed literature, the general principles of SET can be considered in the context of its potential reactions. SET mechanisms involve the transfer of a single electron from a donor to an acceptor molecule, leading to the formation of radical ions which can then undergo further reactions. scribd.com In reactions of haloquinones with aliphatic amines, for instance, the primary step is often an electron transfer from the amine (donor) to the haloquinone (B1663269) (acceptor). scribd.com

For a molecule like this compound, a potential SET process could be initiated by a suitable electron donor, leading to a radical anion. This highly reactive intermediate could then participate in subsequent derivatization reactions. The likelihood of a SET pathway is influenced by the redox potentials of the reactants and the reaction conditions. Computational studies on similar systems, such as the silver(I)-mediated fluorination of cyclic amines, have explored the energetics of SET pathways versus other mechanisms like two-state reactivity (TSR). nih.gov Such studies indicate that upon interaction with a substrate and a catalyst, a single electron transfer can occur to generate a radical intermediate. nih.gov

Role of Halogen Radicals in Quinoline Derivatization

Free-radical halogenation is a type of halogenation reaction that proceeds via a free-radical chain mechanism and is typically initiated by UV light. wikipedia.org This process involves initiation, propagation, and termination steps. youtube.com In the context of quinoline derivatization, halogen radicals (e.g., Cl•, Br•) can be generated and used to introduce halogen atoms or to initiate other reactions. wikipedia.orgyoutube.com

The reactivity of halogen radicals varies, with chlorine radicals being more reactive and less selective than bromine radicals. youtube.com This difference in reactivity and selectivity is a key principle in organic synthesis. wikipedia.org While direct free-radical halogenation of the quinoline core of this compound is not a commonly reported derivatization method, the principles of radical stability and reactivity would govern any such potential transformation. The stability of the resulting radical intermediate on the quinoline ring would determine the regioselectivity of the reaction. youtube.com It is more common for halogenated quinolines to be synthesized and then undergo nucleophilic substitution or cross-coupling reactions rather than being derivatized through radical halogenation of the aromatic core.

Other Derivatization and Transformation Reactions

The most prevalent derivatization reactions for dichloroquinoline systems involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide variety of functional groups at the chloro-substituted positions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying chloroquinolines. researchgate.net The chlorine atoms at the 2- and 4-positions of the quinoline ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the ring. nih.gov Generally, the 4-position of a 2,4-dichloroquinoline (B42001) is more reactive towards nucleophiles than the 2-position. researchgate.netnih.govmdpi.com This regioselectivity has been observed in reactions with various nucleophiles, including amines, thiols, and alkoxides. mdpi.commhmedical.com For example, the reaction of 2,4-dichloroquinazolines (a related heterocyclic system) with amines consistently shows regioselectivity for substitution at the 4-position. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.govcardiff.ac.uk These reactions have been successfully applied to polyhalogenated quinolines and quinazolines to introduce aryl, heteroaryl, and amino groups. nih.govcardiff.ac.ukacs.org For instance, the regioselective palladium-catalyzed cross-coupling of 2,4,7-trichloroquinazoline (B1295576) with various boronic acids has been demonstrated, allowing for sequential functionalization at different positions. nih.gov A similar strategy could be applied to this compound to synthesize a diverse library of derivatives. The general mechanism for these reactions involves an oxidative addition of the chloroquinoline to a palladium(0) complex, followed by transmetalation (for Suzuki coupling) or reaction with another substrate, and finally reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

The following table summarizes the key derivatization reactions applicable to this compound based on the reactivity of similar compounds.

| Reaction Type | Reagents/Catalysts | Position(s) Modified | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | C4 (preferentially), C2 | 4- and/or 2-substituted quinolines |

| Suzuki Coupling | Aryl/heteroarylboronic acids, Pd catalyst, Base | C4 and/or C2 | 4- and/or 2-Aryl/heteroaryl quinolines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C4 and/or C2 | 4- and/or 2-Aminoquinolines |

Advanced Spectroscopic Characterization Techniques for 2,4 Dichloro 8 Fluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,4-dichloro-8-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, as well as by anisotropic effects from the aromatic rings.

The proton at the C3 position is absent, having been replaced by a chlorine atom. The remaining protons are on the carbocyclic ring (C5, C6, and C7). The interpretation of the spectrum relies on the characteristic chemical shifts and spin-spin coupling patterns. The fluorine atom at the C8 position will induce through-bond coupling to nearby protons, most notably H7, which can be observed as a doublet. Similarly, couplings between the other adjacent protons (H5-H6, H6-H7) will result in doublet of doublets or triplet-like patterns, aiding in their assignment.

Due to the electron-withdrawing nature of the substituents, all aromatic protons are expected to be shifted downfield compared to unsubstituted quinoline. The proton at C5 is likely to be the most downfield-shifted proton on the benzene (B151609) ring due to the deshielding effects of the nearby nitrogen and the C4-chloro substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | N/A (substituted with Cl) | N/A | N/A |

| H-5 | 8.0 - 8.2 | d (doublet) | ³J(H5-H6) ≈ 8.5 |

| H-6 | 7.6 - 7.8 | t (triplet) | ³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 8.0 |

| H-7 | 7.4 - 7.6 | dd (doublet of doublets) | ³J(H7-H6) ≈ 8.0, ⁴J(H7-F8) ≈ 6.0 |

Note: The predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are significantly affected by the attached substituents.

The carbons bearing the chlorine atoms (C2 and C4) will experience a downfield shift due to the electronegativity of chlorine. The carbon attached to the fluorine atom (C8) will also be shifted downfield and will exhibit a large one-bond coupling constant (¹J(C-F)), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds. The other carbons in the ring will show shifts that are influenced by the combined electronic effects of all three substituents. Quaternary carbons (C2, C4, C8, C8a, and C4a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 148 - 150 |

| C-4a | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 127 - 129 |

| C-7 | 120 - 122 (d, J(C7-F8) ≈ 10-15 Hz) |

| C-8 | 158 - 160 (d, ¹J(C8-F8) ≈ 250-260 Hz) |

| C-8a | 140 - 142 |

Note: The predicted values are based on the analysis of related structures and known substituent effects. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine at C8 will be influenced by the electronic nature of the quinoline ring and the presence of the chloro substituents. The signal will likely appear as a multiplet due to coupling with the aromatic protons, particularly H7 (a four-bond coupling, ⁴J(F-H)) and potentially a smaller five-bond coupling to H5. The typical chemical shift range for aromatic fluorides is between -100 and -140 ppm relative to CFCl₃. ucsb.eduorganicchemistrydata.org

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-8 | -115 to -130 | m (multiplet) | ⁴J(F8-H7) ≈ 6.0, ⁵J(F8-H5) ≈ 1-2 |

Note: The predicted values are based on typical ranges for fluoroaromatic compounds. ucsb.eduorganicchemistrydata.org Actual experimental values may vary.

Vibrational Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the quinoline ring and the C-Cl and C-F bonds.

The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region. The precise positions of these bands can provide valuable information about the substitution pattern. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the aromatic ring.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1650 | Strong, multiple bands |

| C-F Stretch | 1000 - 1300 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: The predicted values are based on characteristic vibrational frequencies for similar functional groups and molecular structures.

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. researchgate.net Due to the polarizability of the aromatic system, quinoline and its derivatives often exhibit strong Raman signals. acs.org Raman spectroscopy is particularly useful for studying the skeletal vibrations of the quinoline ring.

The intense Raman signals for quinoline derivatives are often associated with the chromophoric groups and the highly symmetric molecular structures. researchgate.netacs.org The protonation at the N1 position can cause dramatic changes in the Raman bands in the wavenumber region between 1500 cm⁻¹ and 1650 cm⁻¹, which can be used as marker bands. researchgate.net The vibrational spectra of some substituted quinolones have been experimentally recorded and theoretically analyzed. researchgate.net For this compound, the symmetric stretching and bending vibrations of the quinoline ring are expected to be prominent in the Raman spectrum. The C-Cl and C-F vibrations may also be observable, although they are typically weaker than in the FTIR spectrum. DFT calculations are often employed to aid in the assignment of the observed Raman bands by investigating the relationship between the molecular structure and the Raman spectra of quinolines. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the electronic energy levels within a molecule. By absorbing or emitting light in the ultraviolet and visible regions, molecules reveal information about their conjugated systems and the nature of their electronic transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic systems like quinoline, the most significant electronic transitions are typically π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of substituents on the quinoline ring, such as chlorine and fluorine atoms, can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax).

The expected UV-Vis absorption for this compound would likely present a complex spectrum with multiple bands in the UV region, characteristic of the quinoline ring system. The electronic transitions are primarily of the π → π* type, arising from the conjugated aromatic system. nih.gov The presence of the halogen substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to their electronic effects on the π system.

Table 1: Representative UV-Vis Absorption Data for a C8-Fluorinated Quinolone Analog (Data obtained from a quinoline derivative with CF3 at C2, CHF2 at C4, and F at C8) rsc.org

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |

| 288 | 3,869 | π → π |

| 298 | 3,777 | π → π |

| 309 | 2,876 | π → π |

| 321 (shoulder) | - | π → π |

Note: This data is for a structural analog and serves as an estimation for the absorption properties of this compound.

Fluorescence spectroscopy is a powerful technique to study the luminescence properties of molecules. After a molecule absorbs light and is promoted to an excited electronic state, it can relax by emitting a photon. This emitted light, or fluorescence, provides information about the structure of the excited state and the pathways of energy dissipation. Halogenated quinolines are known to exhibit fluorescence. cdnsciencepub.comnih.gov

The introduction of halogen atoms into the quinoline structure can significantly influence the fluorescence properties. acs.orgnih.gov The "heavy atom effect" of chlorine, for instance, can enhance intersystem crossing from the excited singlet state to a triplet state, which may either quench fluorescence or lead to phosphorescence. The position of the halogen substituents also plays a crucial role in determining the luminescent characteristics.

Specific experimental fluorescence data, such as excitation and emission maxima or quantum yields for this compound, are not extensively documented. However, based on studies of similar halogenated quinolones, it is anticipated that the compound would exhibit fluorescence in the visible region upon excitation with UV light. nih.gov The emission spectrum is expected to be broad, and its characteristics would be sensitive to the solvent environment. cdnsciencepub.com Halogenation has been shown to increase the photoluminescence intensity in some quinoline-based systems. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C9H4Cl2FN, giving a molecular weight of approximately 215.0 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (35Cl and 37Cl).

While a specific mass spectrum for this compound is not provided in the search results, the fragmentation patterns of related fluoroquinolone and dichloroquinoline compounds have been studied. iaea.orgresearchgate.netnih.govresearchgate.net Under electron ionization (EI) or electrospray ionization (ESI), quinoline derivatives typically undergo fragmentation through several characteristic pathways.

Common fragmentation pathways for halogenated quinolines include:

Loss of Halogen: Cleavage of the carbon-chlorine or carbon-fluorine bonds.

Loss of Small Molecules: Elimination of neutral molecules such as HCl or HCN.

Ring Cleavage: Fragmentation of the quinoline ring system itself.

For fluoroquinolones, which often contain a carboxylic acid group and a piperazine (B1678402) ring, common fragmentations involve the loss of H2O and CO2, as well as cleavage of the piperazine ring. researchgate.netnih.govresearchgate.net Although this compound lacks these specific functional groups, the principles of fragmentation of the core quinoline structure remain relevant. The fragmentation pattern would be expected to show initial losses related to the chloro substituents, followed by further fragmentation of the heterocyclic ring.

Table 2: Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| [M]+• | [M-Cl]+ | Cl• | Loss of a chlorine radical |

| [M]+• | [M-HCl]+• | HCl | Elimination of hydrogen chloride |

| [M]+• | [M-C2H2N]+ | C2H2N• | Cleavage of the pyridine (B92270) ring |

Note: This table represents predicted fragmentation based on general knowledge of the mass spectrometry of halogenated aromatic compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. waters.com This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular structure in the solid state.

The study of 2,4-dichloro-7-fluoroquinazoline (B1321832) revealed that the molecule is essentially planar. nih.gov In the crystal lattice, molecules are organized through π–π stacking interactions between the parallel quinazoline (B50416) rings of adjacent molecules. nih.gov It is highly probable that this compound would also adopt a planar conformation and exhibit similar intermolecular π–π stacking in its crystalline form.

Table 3: Crystallographic Data for the Isomer 2,4-Dichloro-7-fluoroquinazoline nih.gov

| Parameter | Value |

| Chemical Formula | C8H3Cl2FN2 |

| Molecular Weight | 217.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (Å3) | 823.59 (9) |

| Z | 4 |

Note: This data is for an isomer of the target compound and provides an indication of the likely crystallographic properties.

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 8 Fluoroquinoline

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2,4-Dichloro-8-fluoroquinoline, this would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. This process would yield precise bond lengths, bond angles, and dihedral angles. The electronic structure analysis would further describe the distribution of electrons within the optimized molecular structure, providing insights into its stability and chemical nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign spectral bands to specific molecular motions, such as stretching, bending, and wagging of bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic absorption properties of this compound, TD-DFT calculations would be necessary. This method is used to calculate the energies of excited electronic states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. The results provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π* transitions).

| Parameter | Description |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy level. |

| Wavelength (nm) | The corresponding wavelength of light absorbed. |

| Oscillator Strength (f) | The probability of a specific electronic transition occurring. |

Quantum Chemical Descriptors of Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. This mapping would reveal the reactive sites of this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the electron density of a molecule to provide a detailed picture of its chemical bonding and stability. nih.gov It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. nih.gov A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov These interactions, while weaker than primary covalent bonds, play a crucial role in determining molecular geometry, stability, and reactivity.

The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the strength of the hyperconjugative effect. For quinoline (B57606) derivatives, common hyperconjugative interactions involve the delocalization of electron density from lone pair (LP) orbitals of nitrogen and halogen atoms into the antibonding orbitals (σ* or π*) of the quinoline ring. semanticscholar.orgnih.gov

Based on the principles of NBO analysis and findings for analogous molecules, the following table illustrates the likely significant hyperconjugative interactions and their estimated stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π(C2-C3) | ~20-30 | Lone Pair -> Antibonding π |

| LP (1) N1 | π(C9-C10) | ~15-25 | Lone Pair -> Antibonding π |

| LP (2) Cl2 | σ(C2-C3) | ~2-5 | Lone Pair -> Antibonding σ |

| LP (2) Cl4 | σ(C3-C4) | ~2-5 | Lone Pair -> Antibonding σ |

| LP (2) F8 | σ(C7-C8) | ~1-3 | Lone Pair -> Antibonding σ |

| π(C5-C6) | π(C7-C8) | ~10-20 | π -> Antibonding π |

| π(C7-C8) | π*(C5-C6) | ~10-20 | π -> Antibonding π |

Note: The stabilization energies (E(2)) are estimated based on typical values observed in computational studies of other halogenated and substituted quinoline systems. The actual values for this compound would require specific computational calculations.

The delocalization of the nitrogen lone pair into the aromatic system is expected to be the most significant hyperconjugative interaction, contributing substantially to the resonance stabilization of the quinoline ring. The interactions involving the halogen lone pairs are generally weaker but still play a role in the electronic structure. The π-electron delocalization within the bicyclic aromatic system is also a major stabilizing factor.

Solvent Effect Studies Using Continuum Models (e.g., IEFPCM)

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Continuum solvation models are computational methods used to approximate the effect of a solvent on a solute molecule without explicitly representing individual solvent molecules. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used and robust method for studying solvent effects. eurjchem.com In this model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute and the solvent polarize each other, and the resulting interactions are calculated to determine the solvation energy and the effect of the solvent on the solute's properties, such as its electronic spectrum. eurjchem.comrsc.org

For quinoline derivatives, solvent polarity can affect their spectroscopic properties. scielo.br For instance, a shift in the absorption spectra to longer wavelengths (red shift) in polar solvents is often observed for π→π* transitions. scielo.br

While specific IEFPCM studies on this compound were not identified, research on other quinolines demonstrates the utility of this approach. For example, theoretical studies on quinoline and its derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can change in different solvents, indicating a change in reactivity. researchgate.net

The following table presents hypothetical results from an IEFPCM study on this compound in different solvents to illustrate the expected trends in solvation energy and dipole moment.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase (Vacuum) | 1.00 | 0.00 | ~2.0 - 3.0 |

| Chloroform (B151607) | 4.81 | ~ -5 to -8 | ~3.0 - 4.0 |

| Ethanol | 24.55 | ~ -8 to -12 | ~4.0 - 5.5 |

| Water | 78.39 | ~ -10 to -15 | ~4.5 - 6.0 |

Note: The presented values are illustrative and based on general trends observed for similar polar organic molecules in different solvents. Actual computational results would be required for precise values for this compound.

As the polarity of the solvent (indicated by the dielectric constant) increases, the solvation energy is expected to become more negative, indicating stronger solute-solvent interactions and greater stabilization of the molecule in the polar environment. Consequently, the dipole moment of this compound is also predicted to increase in more polar solvents due to the polarization of its electron density by the solvent's reaction field. These solvent-induced changes can have significant implications for the molecule's chemical reactivity and its behavior in solution.

Synthetic Applications and Precursor Chemistry of 2,4 Dichloro 8 Fluoroquinoline

Role as a Key Intermediate in Fine Chemical Synthesis

In the landscape of pharmaceutical research and fine chemical production, intermediates are the crucial building blocks that serve as stepping stones to the final active pharmaceutical ingredients (APIs). nbinno.com 2,4-Dichloro-8-fluoroquinoline has emerged as a key intermediate, particularly in the synthesis of compounds based on the fluoroquinolone core, a class of potent synthetic antibiotics. researchgate.net The quinoline (B57606) moiety is a significant scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities, including anti-HIV properties. nih.gov

The strategic placement of reactive chlorine atoms at the C-2 and C-4 positions of the quinoline ring makes this compound an ideal precursor. These positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This synthetic tunability is critical in drug development, where slight modifications to a core structure can significantly alter a compound's biological activity, potency, and pharmacokinetic profile. nih.gov The presence of the fluorine atom at the C-8 position further modulates the electronic properties of the molecule, which can enhance binding affinity to biological targets and improve metabolic stability. alfa-chemistry.com

Precursor for Polyfunctional Fluoro-quinoline Compounds

The synthesis of polyfunctionalized quinolines—molecules bearing multiple distinct chemical groups—is a primary application of this compound. The two chlorine atoms exhibit different levels of reactivity, enabling highly regioselective reactions. Typically, the C-2 position is more reactive towards certain nucleophiles than the C-4 position. This reactivity difference can be exploited to achieve sequential substitutions.

Research has demonstrated that palladium-catalyzed reactions, such as amidation, can show exceptional selectivity for the C-2 position over the C-4 position on related 2,4-dichloroazine systems. researchgate.net Similarly, alkoxydehalogenation using sodium alkoxides can selectively replace the C-2 chlorine. researchgate.net Once the C-2 position is functionalized, the remaining chlorine at C-4 can be targeted in a subsequent reaction, such as a Suzuki cross-coupling, to introduce an aryl or other carbon-based substituent. researchgate.net This stepwise approach provides a robust pathway to complex, polysubstituted fluoro-quinolines that would be difficult to synthesize through other methods. researchgate.net

Table 1: Sequential Functionalization of this compound This table illustrates a representative reaction pathway for creating polyfunctional quinolines. The specific reagents and resulting products are based on established reactivity patterns for 2,4-dichloroquinolines.

| Step | Reaction Type | Position Targeted | Example Reagent | Intermediate/Product Structure |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | C-2 | Sodium Methoxide (NaOMe) | 2-Methoxy-4-chloro-8-fluoroquinoline |

| 2 | Suzuki Cross-Coupling | C-4 | Phenylboronic acid, Pd catalyst | 2-Methoxy-4-phenyl-8-fluoroquinoline |

Building Block for Diverse Heterocyclic Systems

The utility of this compound extends beyond the modification of the quinoline core itself; it also serves as a foundational building block for constructing more elaborate, often fused, heterocyclic systems. researchgate.netsigmaaldrich.com In organic synthesis, a "building block" is a molecule that provides a key structural component for creating a larger, more complex molecule. nih.gov The reactive chlorine atoms act as handles that can be used to append new rings onto the quinoline framework.

For instance, a bifunctional nucleophile could react with both the C-2 and C-4 positions to form a new ring fused across that edge of the molecule. Alternatively, a group introduced at the C-2 position could possess a functional group that subsequently reacts with a substituent at the C-3 position in an intramolecular cyclization, yielding a fused polycyclic system. The synthesis of novel triazole derivatives bearing an 8-hydroxyquinoline (B1678124) scaffold highlights how the quinoline core can be used to construct new heterocyclic rings. nih.gov This strategy allows chemists to access novel chemical space and generate compounds with unique three-dimensional structures, which is highly valuable in the search for new bioactive molecules. researchgate.net

Generation of Halogenated Quinoline Derivative Libraries

In modern drug discovery, the synthesis and screening of chemical libraries—large collections of structurally related compounds—is a cornerstone strategy for identifying new therapeutic agents. nih.gov this compound is an ideal scaffold for generating libraries of halogenated quinoline (HQ) analogues. nih.gov Its "synthetically tunable" nature allows for the creation of a wide diversity of compounds through systematic modifications at the C-2 and C-4 positions. nih.gov

By reacting the parent dichloro compound with a large set of different amines, alcohols, or other nucleophiles, a library of 2-substituted-4-chloro-8-fluoroquinolines can be rapidly assembled. Each of these products can then be subjected to a second round of diversification at the C-4 position. This combinatorial approach enables the efficient exploration of the structure-activity relationship (SAR) for a given biological target. Research groups have successfully used this strategy to generate libraries of HQ analogues to probe for potent antibacterial and biofilm-eradicating activities. nih.gov

Table 2: Example of Library Generation from this compound This table demonstrates how diverse functional groups can be introduced at the C-2 position to create a library of analogues.

| Entry | Reagent (R-Nu) | Resulting C-2 Substituent (-R) |

| 1 | Morpholine | -N(CH2CH2)2O |

| 2 | Ethanolamine | -NHCH2CH2OH |

| 3 | Sodium thiophenoxide | -SPh |

| 4 | Piperidine | -N(CH2)5 |

Potential Applications in Advanced Materials Science (e.g., dye complexes, sensors)

The quinoline ring system possesses inherent photophysical properties that make it an attractive component for advanced materials. The introduction of an electron-withdrawing fluorine atom at the C-8 position can significantly influence the molecule's fluorescence and electronic characteristics. This makes this compound a promising precursor for materials like fluorescent sensors and functional dyes.

Quinoline derivatives, particularly those with substituents at the 8-position, are well-known for their use as fluorescent chemosensors. researchgate.net These sensors can detect the presence of specific ions or molecules through a change in their fluorescence. researchgate.net The this compound scaffold could be functionalized by replacing one of the chlorine atoms with a receptor unit designed to bind a specific analyte, while the other position could be used to further tune the photophysical properties or attach the molecule to a surface.

Furthermore, the reactive chloro groups allow for the attachment of chromophores (dye molecules), leading to the creation of novel dye complexes. These complexes could find applications in areas such as organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells. The ability to systematically modify the structure via the two chloro positions provides a pathway to fine-tune the absorption and emission spectra of the resulting materials.

Green Chemistry Approaches in 2,4 Dichloro 8 Fluoroquinoline Synthesis

Implementation of Green Chemistry Principles in Fluoroquinolone Synthesis

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally conscious chemical processes. In the context of fluoroquinolone synthesis, these principles are applied to mitigate the environmental impact associated with their production. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often utilize strong acids, high temperatures, and oxidizing agents, leading to significant waste and safety concerns. nih.gov

Green chemistry seeks to address these issues by promoting methodologies that are "greener" by design. This involves a holistic approach that considers the entire lifecycle of a chemical process, from the choice of starting materials to the final product and its environmental fate. Key areas of focus include the use of renewable feedstocks, the reduction of derivatives, and the design of chemicals that are less toxic and readily biodegradable. The overarching goal is to create synthetic pathways that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. nih.gov

Development of Eco-Friendly Solvents and Catalytic Systems

A significant portion of the environmental footprint of chemical synthesis is attributed to the use of volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of alternative, more benign solvent systems. For quinoline and fluoroquinolone synthesis, research has explored the use of water, ionic liquids, and supercritical fluids as replacements for traditional organic solvents like chloroform (B151607) and benzene (B151609). ijsr.netresearchgate.net Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijsr.net Ionic liquids, with their low vapor pressure and high thermal stability, offer a tunable and potentially recyclable medium for chemical reactions. researchgate.netneuroquantology.com

In addition to greener solvents, the development of efficient and eco-friendly catalytic systems is paramount. The move away from stoichiometric reagents towards catalytic processes is a core tenet of green chemistry. In the synthesis of quinoline derivatives, a variety of catalysts have been investigated, including non-metal catalysts and nanocatalysts. nih.gov For instance, metal-free mediated reactions using ionic liquids or simple acid/base catalysts are considered green chemical processes that can lead to high atom efficiency. nih.gov Nanocatalyzed protocols for quinoline synthesis have also gained attention as they can offer high yields under mild reaction conditions, although catalyst recovery and stability can be challenges. acs.orgnih.gov

Table 1: Comparison of Conventional vs. Green Solvents in Chemical Synthesis

| Feature | Conventional Solvents (e.g., Chloroform, Benzene) | Green Solvents (e.g., Water, Ionic Liquids, scCO₂) |

| Toxicity | Often toxic, carcinogenic, or mutagenic | Generally low to no toxicity |

| Volatility | High (contributes to air pollution) | Low to negligible |

| Flammability | Often flammable | Generally non-flammable |

| Source | Typically petrochemical-based | Can be renewable or readily available |

| Recyclability | Can be difficult and energy-intensive | Often designed for easier recovery and reuse |

Strategies for Waste Minimization and Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. jocpr.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so. rsc.orgrsc.org

In the synthesis of halogenated quinolines, strategies to improve atom economy are actively being pursued. For example, iron-catalyzed C-H activation for the functionalization of quinoline-N-oxides has been shown to be a waste-minimized approach with water as the only byproduct. rsc.org This method boasts a significantly lower E-factor (a measure of waste produced per kilogram of product) compared to traditional protocols. rsc.org

Another critical aspect of waste minimization is the reduction of hazardous waste streams. Traditional syntheses of fluoroquinolone precursors can generate significant amounts of acidic and aqueous waste. researchgate.net Developing processes that use recyclable catalysts and solvents, and that minimize the use of protecting groups and other auxiliary substances, are key strategies for reducing the environmental impact of manufacturing compounds like 2,4-dichloro-8-fluoroquinoline.

Energy-Efficient Synthetic Protocols (e.g., microwave, flow chemistry)

Specifically for the synthesis of the 2,4-dichloroquinoline (B42001) core structure, a one-pot microwave-assisted method has been developed. This process utilizes anilines, malonic acid, and phosphorus oxychloride under microwave irradiation (600 W for 50 seconds) to produce 2,4-dichloroquinolines efficiently. asianjpr.com This rapid synthesis avoids the prolonged heating times typically required in conventional methods. acs.org

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Dichloroquinolines

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | 50 seconds |

| Energy Input | High and sustained | Lower and targeted |

| Heating | Conductive, often uneven | Dielectric, rapid and uniform |

| Yield | Variable | Generally high |

Flow chemistry is another energy-efficient technology that is gaining traction in pharmaceutical synthesis. Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. vapourtec.com The development of continuous flow processes for the synthesis of quinolines has been demonstrated, showcasing the potential for scalable and efficient production. thieme-connect.deresearchgate.netbeilstein-journals.org These systems can also be coupled with other technologies, such as photochemistry, to enable novel reaction pathways. vapourtec.comresearchgate.net

Recyclability and Reusability of Catalytic Agents

The ability to recover and reuse catalysts is a cornerstone of sustainable chemistry. Heterogeneous catalysts are often favored in green chemistry as they can be more easily separated from the reaction mixture and recycled. In the context of quinoline synthesis, various recyclable catalytic systems have been developed. acs.org

Nanocatalysts, for example, offer high catalytic activity, but their recovery can be challenging. To address this, magnetic nanoparticles have been used as catalyst supports, allowing for easy separation using an external magnet. nih.gov Other approaches include immobilizing catalysts on solid supports like silica (B1680970) or polymers. The development of recyclable organocatalysts is also an active area of research, aiming to combine the benefits of catalysis with the principles of sustainability. While specific examples for the synthesis of this compound are not yet prevalent in the literature, the principles and methodologies developed for other quinoline derivatives provide a clear roadmap for future research in this area.

Conclusion and Future Research Directions

Synthesis of 2,4-Dichloro-8-fluoroquinoline: Current Status and Innovations

The synthesis of the quinoline (B57606) scaffold has evolved significantly from classical methods like the Skraup, Friedländer, and Combes reactions. nih.govjocpr.com While effective, these often require harsh conditions. Modern synthetic chemistry leans towards more efficient, greener, and highly regioselective protocols. jocpr.comresearchgate.net

The primary route to this compound typically involves the cyclization of a suitably substituted aniline (B41778) precursor, followed by chlorination. A common strategy starts with 2-fluoroaniline, which undergoes a cyclization reaction, often via a Vilsmeier-Haack type process or condensation with a malonic acid derivative, to form 8-fluoro-2,4-quinolinediol. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the hydroxyl groups with chlorine atoms to yield the target compound.

Recent innovations in quinoline synthesis focus on transition-metal catalysis, photoredox catalysis, and metal-free oxidative annulations. mdpi.com For instance, photoredox catalysis using visible light has emerged as a powerful, environmentally friendly method for constructing quinoline rings from simple precursors. mdpi.comthieme-connect.de While not yet specifically detailed for this compound, these advanced methods represent a significant area for future optimization of its synthesis, potentially offering milder conditions and improved yields.

Table 1: Comparison of General Quinoline Synthesis Methodologies

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (e.g., Friedländer) | 2-Aminoaryl ketones, α-methylene carbonyls | Acid or base catalysis, often high temperatures | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance |

| Transition-Metal Catalysis | Anilines, alkynes/alkenes, various catalysts (Pd, Cu, Rh) | Varies, often milder than classical methods | High efficiency, broad substrate scope, regioselectivity | Catalyst cost and toxicity, may require inert atmosphere |

| Photoredox Catalysis | Anilines, aldehydes, olefins, photocatalysts (e.g., Ir, Ru complexes) | Visible light, room temperature | Environmentally friendly, mild conditions, novel reactivity | Can require specific photocatalysts and setups |

| Microwave-Assisted Synthesis | Similar to classical methods but with microwave irradiation | Microwave heating | Drastically reduced reaction times, often improved yields researchgate.net | Requires specialized microwave reactor equipment |

Challenges and Opportunities in Functionalization and Derivatization

This compound is a prime substrate for further chemical modification due to its distinct reactive sites. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the fluorine atom at C8 and the various C-H bonds offer additional handles for functionalization.

A primary challenge lies in achieving selective substitution. The C4-chloro is generally more reactive towards nucleophiles than the C2-chloro, allowing for sequential displacement. This differential reactivity is a significant opportunity, enabling the stepwise introduction of different functional groups to create a diverse library of derivatives. For example, reaction with one equivalent of an amine or alcohol can selectively replace the C4-chloro, leaving the C2-chloro available for a subsequent, different substitution. scholaris.casemanticscholar.org

Opportunities abound for creating novel compounds. The introduction of various amines, thiols, and alcohols at the C2 and C4 positions can modulate the molecule's electronic and steric properties. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro positions can be employed to form new carbon-carbon and carbon-nitrogen bonds, vastly expanding the structural diversity of accessible derivatives. mdpi.com

Emerging Trends in Halogenated Quinoline Chemistry

The broader field of halogenated quinoline chemistry is experiencing rapid advancement, driven by the need for novel therapeutic agents and functional materials. nih.govnih.gov Several key trends are shaping the future of this area:

C-H Bond Functionalization: Direct C-H activation has become a paramount strategy in organic synthesis for its atom economy. rsc.orgresearchgate.net For halogenated quinolines, this allows for the introduction of new functional groups without pre-functionalized starting materials. For instance, metal-free protocols have been developed for the highly regioselective C5-halogenation of 8-substituted quinolines. rsc.orgrsc.org Rhodium-catalyzed systems have also shown the ability to selectively activate C-H bonds at various positions on the quinoline ring, depending on the existing substituents. nih.gov

Photoredox and Electrocatalysis: Green chemistry principles are increasingly being adopted. Visible-light photoredox catalysis enables the construction and functionalization of quinoline rings under exceptionally mild conditions, often at room temperature. mdpi.comresearchgate.netrsc.org These methods can facilitate radical-based reactions, opening up new avenues for derivatization that are complementary to traditional ionic pathways. thieme-connect.de

Hybrid Molecule Synthesis: There is a growing trend in medicinal chemistry to create hybrid molecules that combine a quinoline scaffold with other pharmacophores (like coumarin, thiazole, or triazole) to develop dual-action agents or overcome drug resistance. frontiersin.orgnih.govnih.gov Halogenated quinolines are key precursors in these strategies, with the halogens serving as crucial anchor points for linking the different molecular fragments. nih.govresearchgate.net

Prospective Methodologies and Expanding Synthetic Utility

The future of this compound chemistry will likely focus on integrating emerging synthetic trends to streamline the creation of complex molecules and explore new applications.

Prospective Methodologies: The development of continuous-flow processes for the synthesis and functionalization of quinolines offers advantages in scalability, safety, and reproducibility over traditional batch chemistry. researchgate.net Computational tools and machine learning will play a greater role in predicting reaction outcomes and designing novel catalysts for specific transformations. mdpi.com Gold-catalyzed reactions are also emerging as a powerful tool for unique cyclization and functionalization pathways in quinoline synthesis. rsc.org

Expanding Synthetic Utility: The utility of this compound as a building block is vast. Its derivatives are being investigated not only for medicinal applications but also as functional materials. For example, quinoline derivatives are used as ligands in the preparation of OLED phosphorescent complexes and have potential in the development of solar cells. jocpr.comresearchgate.net The unique electronic properties imparted by the fluorine and chlorine atoms make this scaffold particularly interesting for materials science. The continued exploration of its derivatization will undoubtedly lead to the discovery of new compounds with tailored biological activities and novel physical properties. nih.gov

常见问题

Q. What are the optimal synthetic routes for 2,4-Dichloro-8-fluoroquinoline, and how can purity be maximized?

A scalable synthesis involves halogenation of the quinoline core. For example, fluorination at the 8-position can be achieved via nucleophilic aromatic substitution using KF under microwave irradiation, while chlorination at the 2- and 4-positions may require electrophilic substitution with Cl₂ gas or N-chlorosuccinimide (NCS). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Analytical HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) should confirm structural integrity .

Q. How does the fluorine substituent at the 8-position influence the compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., Suzuki couplings at the 2- or 4-chloro sites). Comparative studies with 2,4-dichloroquinoline show that the 8-fluoro group reduces π-electron density, as evidenced by DFT calculations and Hammett substituent constants (σₚ ≈ 0.78). This electronic effect can alter reaction kinetics in cross-coupling reactions .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Waste containing halogenated byproducts must be segregated, stored in labeled containers, and disposed via certified hazardous waste facilities. Refer to H303+H313+H333 hazard codes (potential toxicity upon ingestion, dermal contact, or inhalation) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- ¹H NMR : Look for aromatic proton signals between δ 7.5–9.0 ppm, with splitting patterns indicating substituent positions.

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s presence.

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 231.5 (C₉H₃Cl₂FN⁺).

- IR : C-F stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichloro and 8-fluoro substituents impact regioselectivity in cross-coupling reactions?

The 2- and 4-chloro groups are meta to each other, creating steric hindrance that directs coupling reactions (e.g., Buchwald-Hartwig amination) to the less hindered 4-position. The 8-fluoro group’s electron-withdrawing nature further polarizes the quinoline ring, enhancing oxidative addition with palladium catalysts. Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from crystallinity variations or impurities. Conduct differential scanning calorimetry (DSC) to assess polymorphism. Use high-purity batches (>99%) and standardized shaking/centrifugation protocols. Report results with error margins (e.g., 2.3 × 10⁻³ ± 0.1 × 10⁻³ M in DMSO at 25°C) .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s biological activity?

Docking studies with target enzymes (e.g., cytochrome P450) can model binding affinities. Calculate electrostatic potential maps to identify hydrogen-bonding sites. Compare with analogs like 4,7-dichloroquinoline (CAS 86-98-6) to assess substituent effects on bioactivity .

Q. What advanced analytical techniques validate degradation products under oxidative conditions?

Use LC-HRMS to identify degradation pathways. For example, exposure to H₂O₂ may hydroxylate the quinoline ring, producing 2,4-dichloro-8-fluoro-5-hydroxyquinoline (observed [M+H]⁺ at m/z 247.5). Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life .

Methodological Guidance

9. Designing experiments to study substituent effects on fluorescence properties:

- Control variables : Solvent polarity, pH, and excitation wavelength.

- Data collection : Measure quantum yields using integrating spheres and compare with 8-trifluoromethyl analogs (e.g., 4-Chloro-8-(trifluoromethyl)quinoline, CAS 23779-97-7).

- Analysis : Plot Stokes shift vs. substituent electronegativity to identify trends .

10. Addressing conflicting catalytic efficiency data in published studies:

- Replicate conditions : Ensure identical catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄), solvent (toluene), and temperature (110°C).

- Statistical tools : Apply ANOVA to compare yields across studies.

- Controlled experiments : Test for catalyst deactivation via mercury poisoning tests .

Tables for Key Data Comparison

| Property | This compound | 4,7-Dichloroquinoline (CAS 86-98-6) |

|---|---|---|

| Molecular Weight (g/mol) | 231.5 | 198.0 |

| Melting Point (°C) | 152–154 (lit.) | 72–74 |

| LogP (octanol/water) | 2.8 ± 0.2 | 2.1 ± 0.3 |

| λmax (UV-Vis, nm) | 268 | 254 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。